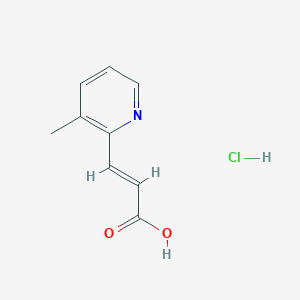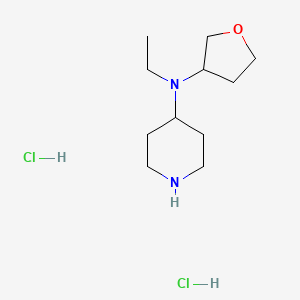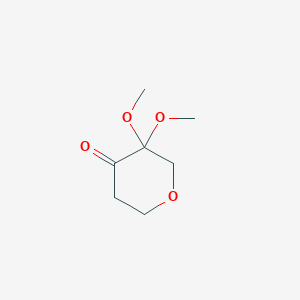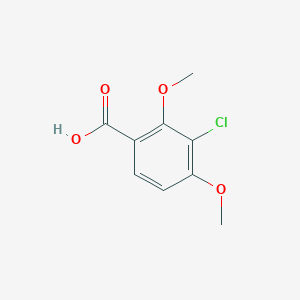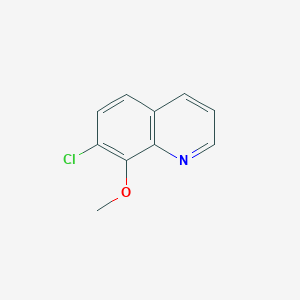
7-Chloro-8-methoxyquinoline
概要
説明
7-Chloro-8-methoxyquinoline is a chemical compound with the CAS Number: 36748-98-8. It has a molecular weight of 193.63 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8ClNO/c1-13-10-8 (11)5-4-7-3-2-6-12-9 (7)10/h2-6H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .作用機序
Target of Action
7-Chloro-8-methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . Quinoline and its derivatives are known to interact with various biological targets, including enzymes and receptors, and play a significant role in drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Quinoline derivatives are known to have various biological and pharmacological activities
Action Environment
Environmental factors can significantly impact the action of a compound
実験室実験の利点と制限
The main advantage of using 7-Chloro-8-methoxyquinoline in laboratory experiments is its low cost and availability. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound can be toxic and should be handled with care. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
将来の方向性
The future of 7-Chloro-8-methoxyquinoline research is promising. This compound has been shown to have many potential applications in the medical field, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, this compound could be used as a fluorescent dye for the study of proteins and enzymes, as well as for the development of new drugs. Finally, this compound could be used as a catalyst in the synthesis of a variety of compounds, such as quinoline derivatives and polymers.
科学的研究の応用
7-Chloro-8-methoxyquinoline is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent dye in the study of biological systems. This compound is also used in the synthesis of quinoline derivatives, polymers, and other compounds. In addition, this compound has been used in the study of the structure and function of proteins and enzymes, as well as in the development of new drugs.
Safety and Hazards
生化学分析
Biochemical Properties
7-Chloro-8-methoxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit proteasomal activity in cultured human cancer cells when mixed with copper
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to suppress tumor growth in high-copper-containing human tumor xenografts, indicating its potential as an anti-cancer agent . Additionally, this compound’s impact on proteasomal activity can lead to the accumulation of damaged proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s ability to inhibit proteasomal activity is a key aspect of its mechanism of action . By binding to the proteasome, this compound prevents the degradation of proteins, leading to the accumulation of damaged or unneeded proteins within the cell. This inhibition can trigger cellular stress responses and potentially lead to cell death, making it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The primary biotransformation pathways include hydrolysis, oxidation, and hydroxylation . These metabolic processes are crucial for the compound’s elimination and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
7-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMTIVCKWFDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



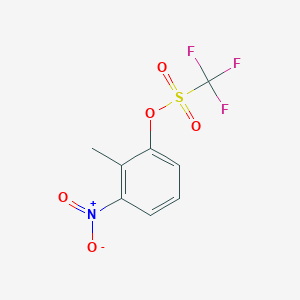
![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)

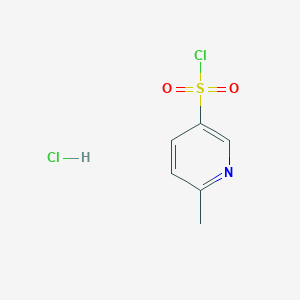
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)


